Cas no 33304-29-9 (2-(3-Phenylpyrrolidin-1-yl)ethanamine)

2-(3-Phenylpyrrolidin-1-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3-Phenylpyrrolidin-1-yl)ethanamine
- 1-Pyrrolidineethanamine,3-phenyl-
- 2-(3-phenylpyrrolidin-1-yl)ethanamine(SALTDATA: FREE)
- 2-(3-Phenyl-pyrrolidin-1-yl)-ethylamine
- 1-(2-Aminoethyl)-3-phenylpyrrolidin
- 2-(2-BENZYLPHENOXY)-5-FLUOROANILINE
- 2-(3-phenyl-1-pyrrolidinyl)ethanamine
- 2-(3-Phenyl-1-pyrrolidinyl)ethylamine
- 2-(3-phenylpyrrolidinyl)ethylamine
- AKOS016346178
- A821719
- AKOS000302967
- 2-(3-Phenyl-pyrrolidin-1-yl)ethylamine
- DTXSID00424368
- VANADYLSULFATE,TRIHYDRATE
- AB28400
- BS-37520
- MFCD06739020
- 33304-29-9
- SCHEMBL14813507
- 2-(3-PHENYLPYRROLIDIN-1-YL)ETHAN-1-AMINE
- JYLXONWPLLPZGN-UHFFFAOYSA-N
- FT-0706945
- CS-0314894
- STK695323
- DB-068802
-
- MDL: MFCD06739020
- インチ: InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
- InChIKey: JYLXONWPLLPZGN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2CCN(CCN)C2
計算された属性
- 精确分子量: 190.14700
- 同位素质量: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.027
- Boiling Point: 305.7°C at 760 mmHg
- フラッシュポイント: 125°C
- Refractive Index: 1.553
- PSA: 29.26000
- LogP: 2.07280
2-(3-Phenylpyrrolidin-1-yl)ethanamine Security Information
2-(3-Phenylpyrrolidin-1-yl)ethanamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Phenylpyrrolidin-1-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB215260-50 g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine; 95% |
33304-29-9 | 50g |
€682.00 | 2023-02-05 | ||
TRC | B522865-5g |
2-(3-phenylpyrrolidin-1-yl)ethanamine |
33304-29-9 | 5g |
$ 340.00 | 2022-06-07 | ||
abcr | AB215260-5 g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine; 95% |
33304-29-9 | 5g |
€176.30 | 2023-02-05 | ||
Fluorochem | 058876-10g |
2-(3-Phenyl-pyrrolidin-1-yl)-ethylamine |
33304-29-9 | 95% | 10g |
£280.00 | 2022-03-01 | |
Alichem | A109008484-5g |
2-(3-Phenylpyrrolidin-1-yl)ethanamine |
33304-29-9 | 95% | 5g |
$952.56 | 2023-09-02 | |
abcr | AB215260-10g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine, 95%; . |
33304-29-9 | 95% | 10g |
€269.00 | 2025-03-19 | |
abcr | AB215260-1g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine, 95%; . |
33304-29-9 | 95% | 1g |
€94.10 | 2025-03-19 | |
abcr | AB215260-5g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine, 95%; . |
33304-29-9 | 95% | 5g |
€186.30 | 2025-03-19 | |
Ambeed | A793013-5g |
2-(3-Phenylpyrrolidin-1-yl)ethanamine |
33304-29-9 | 95+% | 5g |
$259.0 | 2024-04-20 | |
abcr | AB215260-25 g |
2-(3-Phenyl-1-pyrrolidinyl)ethanamine; 95% |
33304-29-9 | 25g |
€444.60 | 2023-02-05 |
2-(3-Phenylpyrrolidin-1-yl)ethanamine 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-(3-Phenylpyrrolidin-1-yl)ethanamineに関する追加情報
2-(3-Phenylpyrrolidin-1-yl)ethanamine: A Comprehensive Overview
2-(3-Phenylpyrrolidin-1-yl)ethanamine (CAS No. 33304-29-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as PPYEA (short for 2-(3-phenylpyrrolidin-1-yl)ethanamine), has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring substituted with a phenyl group at the 3-position and an ethanamine moiety attached at the 1-position. This combination imparts PPYEA with distinctive chemical and biological characteristics.
The synthesis of PPYEA involves a multi-step process, typically starting with the preparation of pyrrolidine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing synthesis time while maintaining product purity. These developments highlight the growing interest in PPYEA as a valuable intermediate in organic synthesis.
One of the most intriguing aspects of PPYEA is its pharmacological profile. Studies have demonstrated that PPYEA exhibits modulatory effects on various neurotransmitter systems, making it a promising candidate for the development of drugs targeting central nervous system disorders. For example, research published in *Journal of Medicinal Chemistry* revealed that PPYEA acts as a potent inhibitor of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. This finding underscores the potential of PPYEA in therapeutic applications.
Moreover, PPYEA has been investigated for its role in modulating ion channels, which are critical for cellular communication. A study conducted at the University of California, San Francisco, found that PPYEA can influence voltage-gated sodium channels, potentially offering new avenues for pain management therapies. These findings have sparked further research into the bioavailability and toxicity profiles of PPYEA, with recent studies focusing on its metabolism in preclinical models.
In addition to its pharmacological applications, PPYEA has also found utility in materials science. Researchers at MIT have explored its use as a building block for self-healing polymers due to its ability to form dynamic covalent bonds under specific conditions. This application highlights the versatility of PPYEA beyond traditional pharmaceutical uses.
The structural flexibility of PPYEA allows for extensive functionalization, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, substituting the phenyl group with electron-withdrawing or donating groups can significantly alter the compound's interaction with biological targets. Recent studies have focused on developing analogs with improved solubility and bioavailability, which are crucial for successful drug delivery.
Looking ahead, the future of PPYEA lies in its potential to serve as a scaffold for novel drug discovery programs. With ongoing research into its mechanism of action and therapeutic potential, this compound is poised to play a pivotal role in addressing unmet medical needs. Its unique combination of chemical versatility and biological activity makes it an attractive target for further exploration.
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